Cas no 64689-22-1 (1H-Imidazole-4-methanol, 1,5-dimethyl-)

1H-Imidazole-4-methanol, 1,5-dimethyl- structure
64689-22-1 structure
Product Name:1H-Imidazole-4-methanol, 1,5-dimethyl-
CAS No:64689-22-1
MF:C6H10N2O
MW:126.156401157379
CID:419174
PubChem ID:12373005
Update Time:2025-09-26

1H-Imidazole-4-methanol, 1,5-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-4-methanol, 1,5-dimethyl-
    • (1,5-dimethylimidazol-4-yl)methanol
    • 1,5-Dimethyl-1H-imidazole-4-methanol
    • (1,5-dimethyl-1H-imidazol-4-yl)-methanol
    • 1,4-dimethyl-5-hydroxymethylimidazole
    • 1,5-Dimethyl-4-hydroxymethyl-imidazol
    • 1,5-dimethyl-4-hydroxymethylimidazole
    • 4-Hydroxymethyl-1,5-dimethyl-imidazol
    • 4-hydroxymethyl-1,5-dimethylimidazole
    • CTK2A4081
    • S14-2278
    • SureCN8011007
    • 64689-22-1
    • FT-0766083
    • (1,5-Dimethyl-1H-imidazol-4-yl)methanol
    • SCHEMBL8011007
    • RJHNAUYZKXBDCF-UHFFFAOYSA-N
    • CS-0153442
    • BS-50618
    • DTXSID50494935
    • DB-073524
    • Inchi: 1S/C6H10N2O/c1-5-6(3-9)7-4-8(5)2/h4,9H,3H2,1-2H3
    • InChI Key: RJHNAUYZKXBDCF-UHFFFAOYSA-N
    • SMILES: OCC1=C(C)N(C)C=N1

Computed Properties

  • Exact Mass: 126.0794
  • Monoisotopic Mass: 126.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 97.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • Density: 1.133
  • Boiling Point: 332.336 °C at 760 mmHg
  • Flash Point: 154.792 °C
  • PSA: 38.05
  • LogP: 0.22080

1H-Imidazole-4-methanol, 1,5-dimethyl- Pricemore >>

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